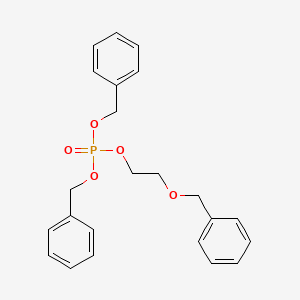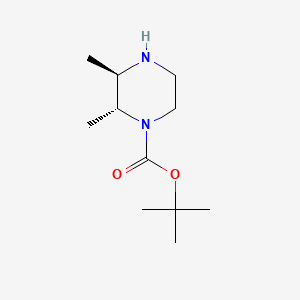
4-Chloro Perphenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro Perphenazine is a derivative of perphenazine, a typical antipsychotic drug classified as a piperazinyl phenothiazine. It is primarily used in the treatment of schizophrenia and for the control of severe nausea and vomiting . The compound is known for its high potency at the dopamine-2 (D2) receptor, making it a medium-potency antipsychotic .
Preparation Methods
The synthesis of 4-Chloro Perphenazine involves several steps, including the condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, and oxidative cyclization of 1,2-diaminobenzene . Industrial production methods often use toluene and dimethylbenzene as solvents, followed by a series of washing, pickling, alkali cleaning, and crystallization steps to obtain the final product .
Chemical Reactions Analysis
4-Chloro Perphenazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
4-Chloro Perphenazine has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry.
Biology: Studied for its effects on neurotransmitter receptors.
Medicine: Investigated for its potential in treating various psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs
Mechanism of Action
The mechanism of action of 4-Chloro Perphenazine involves binding to dopamine D1 and D2 receptors, inhibiting their activity. This blockage of dopamine receptors in the chemoreceptor trigger zone and vomiting center is primarily responsible for its anti-emetic effects . Additionally, it binds to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
4-Chloro Perphenazine is often compared with other phenothiazine derivatives such as chlorpromazine and fluphenazine. While all these compounds share a similar core structure, this compound is unique due to its higher potency and specific binding affinity for dopamine receptors . Other similar compounds include:
- Chlorpromazine
- Fluphenazine
- Prochlorperazine
These comparisons highlight the unique pharmacological properties and therapeutic potential of this compound .
Properties
IUPAC Name |
2-[4-[3-(4-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c22-17-5-3-7-19-21(17)27-20-8-2-1-6-18(20)25(19)10-4-9-23-11-13-24(14-12-23)15-16-26/h1-3,5-8,26H,4,9-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHLUNKUXKUSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone Hydrobromide](/img/structure/B566112.png)
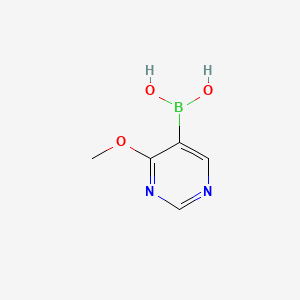
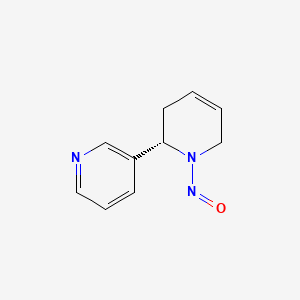
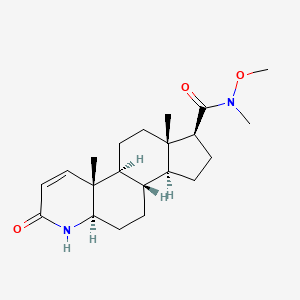

![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one](/img/structure/B566123.png)
![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)
